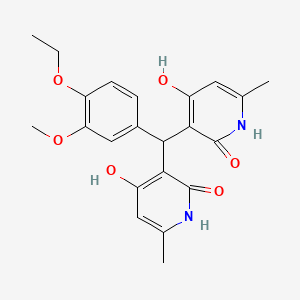

3,3'-((4-ethoxy-3-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Description

3,3'-((4-Ethoxy-3-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central methylene bridge linking two 4-hydroxy-6-methylpyridin-2(1H)-one moieties. The aromatic substituent (4-ethoxy-3-methoxyphenyl) introduces steric and electronic modifications that influence its physicochemical and biological properties. Pyridin-2(1H)-ones are known for diverse bioactivities, including antiviral, phytotoxic, and enzyme-inhibitory effects . This compound is synthesized via multi-component reactions (MCRs), often catalyzed by L-proline or ionic liquids, which enhance yield and sustainability .

Properties

IUPAC Name |

3-[(4-ethoxy-3-methoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-5-30-16-7-6-13(10-17(16)29-4)18(19-14(25)8-11(2)23-21(19)27)20-15(26)9-12(3)24-22(20)28/h6-10,18H,5H2,1-4H3,(H2,23,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOFEXXCQIUHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C2=C(C=C(NC2=O)C)O)C3=C(C=C(NC3=O)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,3'-((4-ethoxy-3-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) , often referred to as a bis-pyridinone derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, neuroprotective activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of approximately 396.44 g/mol. The structure features two pyridinone moieties linked by a methylene bridge, which contributes to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

- Cytotoxicity : The compound has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The apoptosis induction mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases:

- Alzheimer’s Disease : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer’s disease pathology. The dual inhibition suggests potential for improving cognitive function by enhancing cholinergic transmission .

- Oxidative Stress : Studies indicate that the compound possesses antioxidant properties, reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Research Findings and Case Studies

Several studies have elucidated the biological activities of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Alkyl chains (e.g., ethane-1,1-diyl) reduce steric hindrance, improving reaction yields .

- Synthetic Methods : L-Proline catalysis (EtOH, 80°C) and ionic liquids (e.g., [BMIM][Br], 95°C) are preferred for their eco-friendly profiles and high yields (>75% for 3-phenylpropane derivatives) .

Phytotoxic Activity

Pyridin-2(1H)-one derivatives exhibit selective phytotoxicity against dicotyledonous species (e.g., Ipomoea grandifolia). For example:

- 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) : Demonstrated moderate activity at 6.7 × 10⁻⁸ mol/g substrate .

Antiviral Potential

Pyridin-2(1H)-ones are non-nucleoside inhibitors of HIV-1 reverse transcriptase. The 4-hydroxy-6-methylpyridin-2(1H)-one scaffold is critical for binding to the enzyme's hydrophobic pocket . Structural analogs like pyridinone-UC781 (second-generation hybrids) show activity against mutant HIV strains, suggesting the target compound could be optimized similarly .

Physicochemical and Spectroscopic Trends

- IR Spectroscopy : All analogs show characteristic O–H stretches (~3440 cm⁻¹) and C=O vibrations (~1635 cm⁻¹). The target compound’s methoxy and ethoxy groups would introduce additional C–O–C stretches (~1250 cm⁻¹) .

- ¹³C-NMR: Methyl groups on pyridinone rings resonate at δ ~18.7–18.9 ppm, while carbonyl carbons appear at δ ~166–167 ppm .

- Melting Points : All analogs decompose above 290°C, indicating high thermal stability due to intermolecular hydrogen bonding and aromatic stacking .

Q & A

Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.